molecular formula C12H11F3N2O2S B2966815 4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one CAS No. 865659-09-2

4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one

Cat. No.: B2966815
CAS No.: 865659-09-2
M. Wt: 304.29
InChI Key: CMVMKIWABGOSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one represents a sophisticated heterocyclic compound with significant potential in medicinal chemistry research, particularly in the development of antibacterial agents and enzyme inhibition strategies. This specialized chemical scaffold exhibits promising beta-lactamase inhibitory activity, positioning it as a valuable tool compound for investigating novel approaches to combat antibiotic-resistant bacterial strains . The molecular architecture incorporates both trifluoroacetyl and dimethylaminomethylene functional groups attached to a cyclopenta[b]thiophene-6-one core structure, creating unique electronic properties that influence its binding interactions with biological targets. Researchers are exploring this compound's mechanism of action, which appears to involve targeted inhibition of bacterial enzymes through specific molecular interactions facilitated by its distinct heterocyclic arrangement . The compound serves as a key synthetic intermediate for developing more complex therapeutic candidates and provides a structural platform for structure-activity relationship studies in antibiotic discovery programs. Its research applications extend to biochemical pathway analysis, enzyme kinetics characterization, and molecular modeling simulations aimed at understanding resistance mechanisms in pathogenic bacteria. Scientific investigations utilizing this advanced chemical entity contribute significantly to the development of next-generation antibacterial agents with potentially novel mechanisms of action against multidrug-resistant organisms .

Properties

IUPAC Name

N-[(5Z)-5-(dimethylaminomethylidene)-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2S/c1-17(2)5-7-8(16-11(19)12(13,14)15)6-3-4-20-10(6)9(7)18/h3-5,8H,1-2H3,(H,16,19)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVMKIWABGOSPV-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes can lead to the formation of this compound, depending on the starting materials and conditions used:

  • Condensation Reactions: One common method is the condensation of 4-amino-5-(dimethylaminomethylene) cyclopenta[b]thiophene-6-one with trifluoroacetic anhydride. This involves using a base like pyridine to deprotonate the amine, allowing for nucleophilic attack on the anhydride, forming the desired product.

  • Cyclization Reactions: Another route involves the cyclization of appropriate precursors under acidic or basic conditions. The precursors undergo intramolecular cyclization to yield the target compound.

Industrial Production Methods: Industrial-scale production of this compound often uses similar synthetic routes but optimized for large-scale synthesis. This includes using automated reactors, optimizing solvent use, and ensuring the reaction conditions are scalable. Continuous flow chemistry is one method used to achieve industrial-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, where it may form oxides or more complex structures. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: Reduction can lead to the breaking of specific bonds or the addition of hydrogen atoms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: In substitution reactions, functional groups can be replaced by others, depending on the reagents used. For example, nucleophilic substitution with compounds like sodium ethoxide can yield different derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, peracids

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Bases: Pyridine, sodium ethoxide

  • Solvents: Methanol, dichloromethane, toluene

Major Products: The major products formed from these reactions include various substituted and derivatized forms of the original compound, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one has numerous applications across different scientific fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: Studies have shown that derivatives of this compound may exhibit bioactivity, making them potential candidates for drug discovery and development.

  • Medicine: Some derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: In the materials science field, this compound can be used to create novel materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary depending on the specific application:

  • Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their function. This interaction can be due to the compound's ability to form hydrogen bonds or hydrophobic interactions with the target molecules.

  • Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity: The target compound’s dimethylaminomethylene group may facilitate cyclization or coupling reactions, unlike the oxime or sulfone ester groups in analogs .
  • Synthetic Challenges : Positional isomerism ("b" vs. "c" fusion) complicates direct comparisons; [b]-fused derivatives may require specialized catalysts or conditions for efficient synthesis.

Biological Activity

The compound 4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a cyclopenta[b]thiophene core, which is known for its stability and ability to interact with various biological targets. The trifluoroacetylamino and dimethylaminomethylene substituents enhance its pharmacological profile.

  • Inhibition of Enzymatic Activity : Compounds similar to this one have shown inhibitory activity against cholinesterases, which are critical enzymes in neurotransmitter regulation. For instance, studies indicate that certain benzothiophene derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their potency as inhibitors .
  • Antimicrobial Activity : The benzo[b]thiophene scaffold has been associated with antimicrobial properties. Compounds derived from this structure have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Gram-positive bacteria .
  • Anticancer Properties : Research has suggested that derivatives of thiophenes may exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications in compounds like this compound could enhance these effects.

Table 1: Biological Activity Overview

Activity TypeTarget/PathwayIC50/MIC ValuesReference
Cholinesterase InhibitionAChE/BChEAChE: IC50 = 62.10 μM
BChE: IC50 = 24.35 μM
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
AnticancerVarious cancer cell linesVaries by derivative

Case Studies

  • Cholinesterase Inhibition : In a study evaluating the effect of various benzothiophene derivatives on cholinesterases, the compound exhibited significant inhibition against both AChE and BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Efficacy : A series of benzo[b]thiophene compounds were tested for their antimicrobial properties against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed favorable pharmacokinetic profiles, making them suitable candidates for further development .
  • Cytotoxicity Assessment : The impact of the compound on cell viability was assessed using SH-SY5Y neuroblastoma cells. Concentration-dependent studies revealed that at therapeutic concentrations (IC50), the compound did not exhibit cytotoxic effects, highlighting its potential as a safe therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.